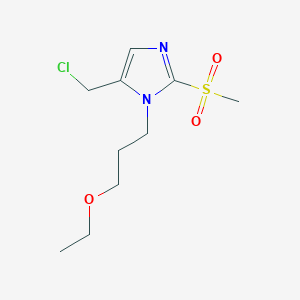

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole

Description

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloromethyl group, an ethoxypropyl group, and a methanesulfonyl group attached to the imidazole ring

Properties

IUPAC Name |

5-(chloromethyl)-1-(3-ethoxypropyl)-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O3S/c1-3-16-6-4-5-13-9(7-11)8-12-10(13)17(2,14)15/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVKHQPIXPSSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=CN=C1S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be attached through alkylation reactions using ethoxypropyl halides in the presence of a base such as potassium carbonate.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.

Hydrolysis: The ethoxypropyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Hydrolysis: Acidic or basic aqueous solutions can be used for hydrolysis reactions.

Major Products Formed

Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Hydrolysis: Hydrolyzed products with hydroxyl groups replacing the ethoxypropyl group.

Scientific Research Applications

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole depends on its specific application:

Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial or cytotoxic effects.

Chemical Reactivity: The presence of reactive functional groups such as the chloromethyl and methanesulfonyl groups allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-N-(3-ethoxypropyl)pentanamide

- 5-Chloro-N-(3-ethoxypropyl)-2-hydroxybenzamide

- (3-Ethoxypropyl)[(3,4,5-trimethoxyphenyl)methyl]amine

Comparison

- Structural Differences : While these compounds share some structural similarities, such as the presence of ethoxypropyl groups, they differ in other functional groups and overall molecular structure.

- Chemical Properties : The presence of different functional groups can lead to variations in chemical reactivity and physical properties.

- Applications : Each compound may have unique applications based on its specific chemical properties and biological activities. For example, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole’s unique combination of functional groups makes it particularly versatile in organic synthesis and potential drug development.

Biological Activity

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole is a synthetic compound that belongs to the imidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment, as well as its mechanism of action and comparative analysis with similar compounds.

- Chemical Formula : C₁₀H₁₇ClN₂O₃S

- CAS Number : 97961-36-9

- Molecular Structure : The compound features a chloromethyl group at position 5, an ethoxypropyl group at position 1, and a methanesulfonyl group at position 2 of the imidazole ring.

The biological activity of imidazole derivatives is often linked to their ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The methanesulfonyl group enhances binding affinity, while the chloromethyl and ethoxypropyl groups contribute to the compound's stability and reactivity.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines.

Case Studies

- Antiproliferative Effects : In vitro studies demonstrated that related imidazole derivatives exhibited superior antiproliferative activity compared to standard chemotherapy agents like 5-fluorouracil (5-FU) and methotrexate (MTX). For example, one study reported an IC₅₀ value of 18.53 µM for a closely related compound against HeLa cells, indicating potent anticancer properties .

- Induction of Apoptosis : The mechanism underlying the anticancer effects includes the induction of apoptosis. For example, a derivative exhibited a significant increase in Bax protein levels while decreasing Bcl-2 levels in treated cancer cells, leading to enhanced apoptosis rates (68.2% for the derivative versus 39.6% for 5-FU) after 24 hours .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound Name | Antiproliferative Activity (IC₅₀) | Apoptosis Induction |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4f (related derivative) | 3.24 µM | Significant |

| 5-Fluorouracil | 74.69 µM | Moderate |

| Methotrexate | 42.88 µM | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.